5-((1,4,8,12-Tetraazacyclopentadecan-8-yl)methyl)quinolin-8-ol
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Overview
Description
5-((1,4,8,12-Tetraazacyclopentadecan-8-yl)methyl)quinolin-8-ol is a complex organic compound that features a quinoline moiety linked to a macrocyclic tetraamine. This compound is notable for its potential applications in various fields, including medicinal chemistry, coordination chemistry, and materials science. The presence of both the quinoline and tetraazacyclopentadecane units endows the molecule with unique chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1,4,8,12-Tetraazacyclopentadecan-8-yl)methyl)quinolin-8-ol typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Macrocycle Formation: The tetraazacyclopentadecane unit is usually synthesized separately. This can be achieved through the cyclization of linear tetraamines using reagents like formaldehyde and formic acid.
Coupling Reaction: The final step involves the coupling of the quinoline derivative with the macrocyclic tetraamine. This can be done using a variety of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The quinoline moiety can undergo oxidation reactions, typically forming quinoline N-oxide derivatives.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In coordination chemistry, 5-((1,4,8,12-Tetraazacyclopentadecan-8-yl)methyl)quinolin-8-ol serves as a ligand that can form stable complexes with metal ions
Biology and Medicine
The compound’s ability to chelate metal ions makes it a candidate for use in medicinal chemistry, particularly in the development of metal-based drugs
Industry
In industrial applications, the compound can be used as a corrosion inhibitor for metals, leveraging its ability to form protective films on metal surfaces.
Mechanism of Action
The mechanism by which 5-((1,4,8,12-Tetraazacyclopentadecan-8-yl)methyl)quinolin-8-ol exerts its effects is primarily through its ability to chelate metal ions. The quinoline moiety and the tetraazacyclopentadecane unit work together to form stable complexes with metal ions, which can then participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or surface protection in industrial applications.
Comparison with Similar Compounds
Similar Compounds
Cyclam (1,4,8,11-tetraazacyclotetradecane): Another macrocyclic tetraamine, but with a smaller ring size.
8-Hydroxyquinoline: A simpler quinoline derivative without the macrocyclic tetraamine unit.
Uniqueness
5-((1,4,8,12-Tetraazacyclopentadecan-8-yl)methyl)quinolin-8-ol is unique due to the combination of the quinoline and macrocyclic tetraamine units. This dual functionality allows it to participate in a wider range of chemical reactions and form more stable complexes with metal ions compared to its simpler counterparts.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
918907-60-5 |
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Molecular Formula |
C21H33N5O |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
5-(1,4,8,12-tetrazacyclopentadec-8-ylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C21H33N5O/c27-20-7-6-18(19-5-1-12-25-21(19)20)17-26-15-3-10-22-8-2-9-23-13-14-24-11-4-16-26/h1,5-7,12,22-24,27H,2-4,8-11,13-17H2 |
InChI Key |
QQAISVITWCCCIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCCN(CCCNCCNC1)CC2=C3C=CC=NC3=C(C=C2)O |
Origin of Product |
United States |
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